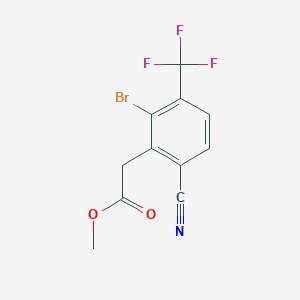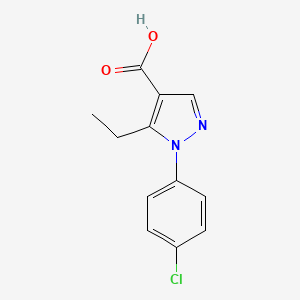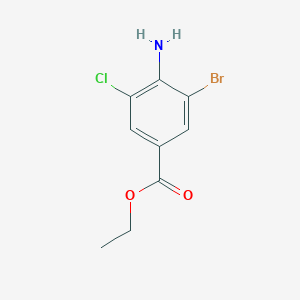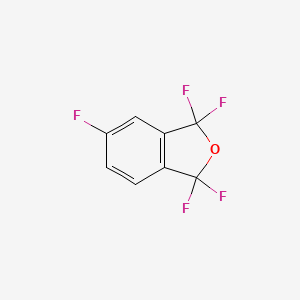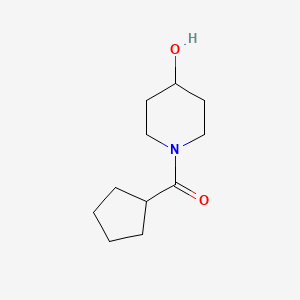
Cyclopentyl(4-hydroxypiperidin-1-yl)methanone
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for Cyclopentyl(4-hydroxypiperidin-1-yl)methanone were not found, similar compounds have been synthesized and characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of Cyclopentyl(4-hydroxypiperidin-1-yl)methanone includes a cyclopentyl group, a piperidinyl group, and a methanone group .Physical And Chemical Properties Analysis
Cyclopentyl(4-hydroxypiperidin-1-yl)methanone has a molecular formula of C12H21NO2 and a molecular weight of 211.3 .Applications De Recherche Scientifique
Potential in Epilepsy Treatment
Cyclopentyl(4-hydroxypiperidin-1-yl)methanone, under investigation as Soticlestat (TAK-935), has shown promise as a potent and selective inhibitor of cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme involved in cholesterol homeostasis. Its inhibition may have therapeutic potential in treating epilepsies such as Dravet syndrome and Lennox-Gastaut syndrome, with clinical studies highlighting its ability to significantly reduce 24HC levels in the brain and demonstrating dose-dependent efficacy following oral administration in mice (T. Koike et al., 2021).
Crystal Structure Insights
Research on the crystal structure of related compounds, such as the adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, offers valuable insights into molecular interactions. The observed intermolecular hydrogen bonding suggests potential for further exploration in designing compounds with specific biological activities (B. Revathi et al., 2015).
Nonlinear Optical Properties
The synthesis and characterization of organic compounds like (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone have expanded into areas such as nonlinear optics (NLO). These studies reveal that such compounds can exhibit significant NLO activity, potentially opening new avenues for their application in optical and electronic devices (B. Revathi et al., 2018).
Antibacterial and Antifungal Potential
Further research demonstrates the synthesis of compounds through condensation reactions, revealing unexpected products with moderate antifungal activity. This suggests potential applications in developing new antibacterial and antifungal treatments, highlighting the versatility of cyclopentyl(4-hydroxypiperidin-1-yl)methanone derivatives in medicinal chemistry (R. Rusnac et al., 2020).
Propriétés
IUPAC Name |
cyclopentyl-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10-5-7-12(8-6-10)11(14)9-3-1-2-4-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGMCCQDISUUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(4-hydroxypiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





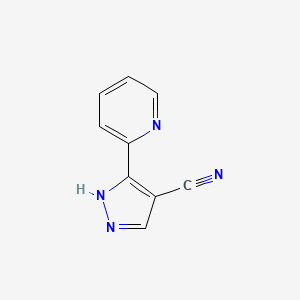

![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)
